Cas no 2320666-32-6 (3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one)

3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- F6471-9302
- 2320666-32-6
- 3-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]quinazolin-4-one
- AKOS032693894
- 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
- 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
-
- インチ: 1S/C17H17N5O4S/c1-20-7-6-18-17(20)27(25,26)12-8-21(9-12)15(23)10-22-11-19-14-5-3-2-4-13(14)16(22)24/h2-7,11-12H,8-10H2,1H3
- InChIKey: VJYMPOAPQBDREA-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1C)(C1CN(C(CN2C=NC3C=CC=CC=3C2=O)=O)C1)(=O)=O
計算された属性
- 精确分子量: 387.10012521g/mol
- 同位素质量: 387.10012521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 743
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- XLogP3: -0.4
3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-9302-4mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 4mg |
$66.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-20mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 20mg |
$99.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-10μmol |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 10μl |
$69.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-2μmol |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 2μl |
$57.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-2mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 2mg |
$59.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-15mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 15mg |
$89.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-3mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 3mg |
$63.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-100mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 100mg |
$248.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-30mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 30mg |
$119.0 | 2023-05-13 | |
Life Chemicals | F6471-9302-75mg |
3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one |
2320666-32-6 | 90%+ | 75mg |
$208.0 | 2023-05-13 |
3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one 関連文献
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-oneに関する追加情報
Comprehensive Overview of 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS No. 2320666-32-6)
The compound 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, with the CAS number 2320666-32-6, is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, combines a quinazolin-4(3H)-one core with a 1-methyl-1H-imidazol-2-yl)sulfonyl moiety, making it a promising candidate for various pharmaceutical applications. Researchers and industry professionals are increasingly interested in this compound due to its potential therapeutic benefits and its role in the development of novel drug formulations.
One of the most compelling aspects of 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is its structural complexity, which allows it to interact with specific biological targets. The presence of the azetidin-1-yl ring and the sulfonyl group enhances its binding affinity, making it a valuable tool in the study of enzyme inhibition and receptor modulation. Recent studies have highlighted its potential in addressing conditions related to inflammation and metabolic disorders, aligning with current trends in personalized medicine and targeted therapy.
In the context of drug discovery, CAS 2320666-32-6 has been explored for its role in the synthesis of small-molecule inhibitors. The quinazolin-4(3H)-one scaffold is well-known for its versatility in medicinal chemistry, often serving as a building block for compounds with anticancer, antimicrobial, and antiviral properties. The integration of the 1-methyl-1H-imidazol-2-yl)sulfonyl group further expands its applicability, particularly in the design of drugs targeting protein kinases and other enzymatic pathways. This dual functionality positions the compound as a key player in the development of next-generation therapeutics.
The synthesis of 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves a series of intricate chemical reactions, including sulfonylation and cyclization steps. These processes require precise control of reaction conditions to ensure high yield and purity, which are critical for its use in pharmaceutical research. Advances in synthetic methodologies have enabled more efficient production of this compound, addressing the growing demand from academic and industrial laboratories. The availability of CAS 2320666-32-6 in research settings has facilitated numerous studies aimed at elucidating its mechanism of action and optimizing its pharmacological profile.
From a market perspective, the demand for 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is expected to rise, driven by its potential applications in precision medicine and biopharmaceuticals. The compound's ability to modulate specific biological pathways makes it a valuable asset in the development of therapies for complex diseases. Additionally, its compatibility with modern drug delivery systems, such as nanoparticles and liposomes, enhances its appeal to researchers working on innovative treatment modalities. As the pharmaceutical industry continues to prioritize targeted and minimally invasive therapies, compounds like CAS 2320666-32-6 are likely to play a pivotal role in shaping future medical advancements.
In conclusion, 3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one represents a fascinating area of research with broad implications for drug development and therapeutic innovation. Its unique chemical structure, combined with its potential biological activities, makes it a compound of significant interest to scientists and healthcare professionals alike. As research progresses, the full scope of its applications will undoubtedly become clearer, solidifying its position as a cornerstone in the field of medicinal chemistry.
2320666-32-6 (3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one) Related Products
- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)
- 877632-85-4(N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)
- 1261441-16-0(Methyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)nicotinate)
- 2227917-97-5((2S)-4-propylheptan-2-amine)
- 2732246-59-0(rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid)
- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)
- 1341899-72-6(1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)
- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)




